![molecular formula C5H8ClNO2 B1594424 2-Chloro-N-methyl-3-oxobutanamide CAS No. 4116-10-3](/img/structure/B1594424.png)
2-Chloro-N-methyl-3-oxobutanamide
Overview
Description
2-Chloro-N-methyl-3-oxobutanamide, more commonly known as Chloroxam, is a synthetic chemical compound with a wide range of applications. It is used in the synthesis of several pharmaceuticals, as well as in research and development of new drugs. Chloroxam is also a key intermediate in the synthesis of other compounds, including some pesticides and herbicides. In addition, it is used in the production of some polymers and plastics.
Scientific Research Applications
Chemical Synthesis
2-Chloro-N-methyl-3-oxobutanamide is a chemical compound with the CAS Number: 4116-10-3 . It’s often used in chemical synthesis due to its unique structure and properties. It has a molecular weight of 149.58 and a melting point of 78-80°C .
Antibacterial Properties
One of the significant applications of 2-Chloro-N-methyl-3-oxobutanamide is its antibacterial properties. It has been studied for its effectiveness against various bacterial strains .
Antibiofilm Properties
In addition to its antibacterial properties, 2-Chloro-N-methyl-3-oxobutanamide has also been studied for its antibiofilm properties. Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and this compound has shown potential in inhibiting their growth .
Computational Analyses
This compound has been investigated computationally, providing valuable insights into its electronic properties. These studies often involve examining the contour plots of frontier molecular orbitals and molecular electrostatic potential maps .
Molecular Docking Analyses
Molecular docking analyses have been conducted with 2-Chloro-N-methyl-3-oxobutanamide. These studies are crucial in understanding how the compound interacts with other molecules at the atomic level, which can be particularly useful in drug design .
Synthesis of Nicotinamide Derivatives
2-Chloro-N-methyl-3-oxobutanamide has been used in the synthesis of nicotinamide derivatives. These derivatives have a wide range of biological applications, further expanding the utility of 2-Chloro-N-methyl-3-oxobutanamide .
Mechanism of Action
Target of Action
2-Chloro-N-methyl-3-oxobutanamide is primarily used in the preparation of piperidinylmethyl (thiazolyl)phenylcarbamates . These compounds are known to be antagonists of the M3 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion.
Mode of Action
As an antagonist, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds bind to the M3 muscarinic acetylcholine receptor, preventing the action of acetylcholine, a neurotransmitter. This blockade inhibits the downstream signaling pathways triggered by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretion .
Biochemical Pathways
The M3 muscarinic acetylcholine receptor is part of the G protein-coupled receptor family. When acetylcholine binds to this receptor, it triggers a cascade of intracellular events, including the activation of phospholipase C and the subsequent increase in intracellular calcium levels. By blocking this receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds inhibit these biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
By blocking the M3 muscarinic acetylcholine receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds can reduce smooth muscle contraction and glandular secretion. This makes them potentially useful for the treatment of conditions such as chronic obstructive lung diseases, chronic bronchitis, asthma, and other diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-methyl-3-oxobutanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the target receptor . .
properties
IUPAC Name |
2-chloro-N-methyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMZCRVSYHMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884036 | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4116-10-3 | |
Record name | 2-Chloro-N-methyl-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4116-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-methyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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